molecular formula C27H29N3O3 B303978 N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B303978
M. Wt: 443.5 g/mol
InChI Key: GAXLASJONLSCSC-BWAHOGKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide, also known as BZFVM, is a synthetic compound with potential therapeutic applications in the treatment of various diseases. BZFVM belongs to the family of benzamides and is known for its potent biological activities.

Mechanism of Action

The mechanism of action of N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide is not fully understood. However, studies have suggested that N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide exerts its biological activities by modulating various molecular targets, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has also been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has also been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has several advantages for lab experiments, including its stability, solubility, and easy synthesis. However, N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide also has some limitations, including its low bioavailability and toxicity at high doses.

Future Directions

Several future directions for the research on N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide include the identification of its molecular targets, the optimization of its pharmacokinetic properties, and the development of more potent analogs with improved therapeutic efficacy. Additionally, the potential applications of N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders, should be explored.
In conclusion, N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide is a synthetic compound with potential therapeutic applications in the treatment of various diseases. Its potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide involves several steps, including the reaction of 4-benzylpiperazine with 2-furaldehyde, followed by the reaction of the resulting product with 3,4-dimethylbenzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-inflammatory, anti-cancer, and neuroprotective effects of N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide.

properties

Product Name

N-[1-[(4-benzyl-1-piperazinyl)carbonyl]-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

N-[(Z)-3-(4-benzylpiperazin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C27H29N3O3/c1-20-10-11-23(17-21(20)2)26(31)28-25(18-24-9-6-16-33-24)27(32)30-14-12-29(13-15-30)19-22-7-4-3-5-8-22/h3-11,16-18H,12-15,19H2,1-2H3,(H,28,31)/b25-18-

InChI Key

GAXLASJONLSCSC-BWAHOGKJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)N3CCN(CC3)CC4=CC=CC=C4)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

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